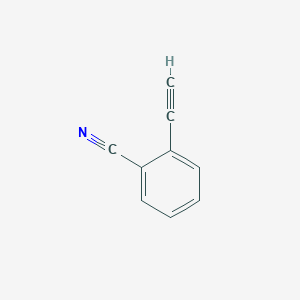

2-Ethynylbenzonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

- δ 3.48 (s, 1H, ethynyl C≡CH)

- δ 7.46–7.67 (m, 4H, aromatic protons)

- δ 79.5 (sp-hybridized ethynyl carbon)

- δ 83.8 (sp-hybridized nitrile-attached carbon)

- δ 115.8 (C≡N)

- δ 125.9–133.0 (aromatic carbons)

The absence of splitting in the ethynyl proton signal confirms minimal steric hindrance in the ortho-substituted geometry.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹) include:

- C≡N stretch : 2220–2240 (strong, sharp)

- C≡C stretch : 2100–2120 (moderate)

- Aromatic C–H stretch : 3030–3080 (weak)

- C–H bend (out-of-plane) : 800–850 (substitution pattern-dependent)

The nitrile stretch’s high frequency reflects its electron-withdrawing nature, while the ethynyl C≡C vibration appears at a lower frequency due to conjugation with the aromatic ring.

Mass Spectrometric Fragmentation Patterns

- Molecular ion : m/z 127.04 ([M]⁺)

- Base peak : m/z 100 ([M–HCN]⁺, loss of hydrogen cyanide)

- Key fragments :

- m/z 77 (C₆H₅⁺, benzyl fragment)

- m/z 51 (C₄H₃⁺, alkyne-derived fragment)

Fragmentation predominantly involves cleavage of the triple bonds, with the nitrile group favoring HCN elimination.

Tables

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅N | |

| C≡C Bond Length | 1.217 Å | |

| C≡N Bond Length | 1.149 Å | |

| ¹H NMR (C≡CH) | δ 3.48 | |

| IR C≡N Stretch | 2220–2240 cm⁻¹ | |

| MS Molecular Ion | m/z 127.04 |

Propriétés

IUPAC Name |

2-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDQLUEGYXDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455664 | |

| Record name | 2-ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40888-26-4 | |

| Record name | 2-ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethynylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the acetylene to the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethynylbenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and alcohols can react with the ethynyl group under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Applications De Recherche Scientifique

2-Ethynylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Ethynylbenzonitrile involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzonitrile Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 2-Ethynylbenzonitrile with substituted benzonitriles:

Key Observations :

- Electron-Withdrawing Groups: Nitro and cyano groups enhance electrophilicity, while ethynyl groups enable π-bond interactions and cross-coupling reactions.

- Steric Effects : Bulky substituents (e.g., methyl in 2-Chloro-6-methylbenzonitrile) may hinder reactivity compared to smaller groups like ethynyl .

This compound

The ethynyl group facilitates reactions such as:

- Sonogashira Coupling: Forms carbon–carbon bonds with aryl halides.

- Cycloadditions : Participates in [2+2] or [3+2] reactions for heterocycle synthesis.

- Benzo[b]thiophene Synthesis : Reacts with thiols or halides in condensation reactions to form fused aromatic systems .

Nitro-Substituted Benzonitriles

- 2-Nitrobenzonitrile : Used in dye synthesis and as a precursor for pharmaceuticals. The nitro group can be reduced to an amine for further functionalization .

- 3-Nitrobenzonitrile : Similar applications but with altered regioselectivity due to the meta-nitro group .

Halogenated Benzonitriles

Market and Research Trends

- This compound : Priced at €177.00/g (1g scale), indicating high value in specialized synthesis .

- 3-Nitrobenzonitrile : Widely studied for agrochemical and pharmaceutical applications, with global market reports available .

- 2-Nitrobenzonitrile : Used in academic and industrial research, with batch-specific quality certifications .

Activité Biologique

2-Ethynylbenzonitrile (CHN) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an ethynyl group attached to a benzonitrile moiety, which may influence its interaction with biological targets. Research has indicated that this compound exhibits promising antimicrobial and anticancer properties, making it a subject of interest for further investigation.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The compound's mechanism of action is believed to involve interference with microbial cell functions, potentially through the inhibition of key enzymes or disruption of cellular integrity.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties through its interaction with specific molecular targets involved in cancer progression. For instance, studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action:

- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Apoptotic Pathways: Activation of caspase pathways has been reported, suggesting that this compound can trigger programmed cell death.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Inhibition of proliferation |

| HeLa | 30 | Induction of apoptosis |

Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of benzonitrile, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm-forming strains.

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of this compound in vitro. The study utilized several cancer cell lines and assessed the compound's ability to inhibit growth and induce apoptosis. Results showed a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Q & A

Q. Methodological Answer :

- Synthesis : Use Sonogashira coupling between 2-bromobenzonitrile and trimethylsilylacetylene, followed by deprotection with tetrabutylammonium fluoride (TBAF). Ensure inert conditions (argon/nitrogen atmosphere) to prevent alkyne oxidation .

- Characterization :

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H NMR (sharp singlet for ethynyl proton at ~3.1 ppm) and <sup>13</sup>C NMR (nitrile carbon ~115 ppm, ethynyl carbons ~75–85 ppm).

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Verify C, H, N composition matches theoretical values.

- Purity Validation : Use differential scanning calorimetry (DSC) to confirm melting point consistency with literature .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation risks. Implement closed-system handling for reactions involving volatile solvents .

- Personal Protective Equipment (PPE) :

- Eye/Face : Safety goggles and face shields (tested to EN 166 or NIOSH standards).

- Skin : Nitrile gloves and lab coats.

- Respiratory : N95 masks if particulate exposure is possible .

- Emergency Measures : Store spill kits with inert adsorbents (e.g., vermiculite). Avoid aqueous cleanup to prevent nitrile hydrolysis .

Advanced: How should researchers design experiments to probe the reactivity of this compound’s ethynyl group under varying catalytic conditions?

Q. Methodological Answer :

- Variable Selection :

- Catalysts : Screen Pd/Cu, Au(I), or Ru-based systems for alkyne activation.

- Solvents : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) media to assess solvation effects.

- In-Situ Monitoring : Use FTIR to track alkyne C≡C stretch (~2100 cm<sup>-1</sup>) disappearance.

- Control Experiments : Run parallel reactions without catalysts to distinguish thermal vs. catalytic pathways .

- Data Presentation : Tabulate turnover frequencies (TOF) and selectivity ratios (Table 1) in the main text; raw kinetic data in appendices .

Advanced: How can contradictions in reported reaction yields or byproduct profiles for this compound derivatives be resolved?

Q. Methodological Answer :

- Replication : Repeat experiments under identical conditions (temperature, catalyst loading, solvent purity) .

- Byproduct Analysis :

- LC-MS : Identify low-abundance species (e.g., dimerization products from alkyne coupling).

- Isolation : Use column chromatography to separate byproducts for structural elucidation via X-ray crystallography.

- Statistical Validation : Apply ANOVA to assess variability across replicates; report confidence intervals .

Advanced: What computational strategies predict the electronic properties of this compound for optoelectronic applications?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Basis Sets : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects : Include PCM models for dielectric environments.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >10 nm suggest model recalibration .

- Data Reporting : Tabulate orbital energies and dipole moments (Table 2) alongside experimental values .

Basic: Which analytical techniques are optimal for quantifying this compound in multicomponent reaction mixtures?

Q. Methodological Answer :

- Chromatography :

- HPLC-UV : Use a gradient elution (acetonitrile/water) with retention time calibration.

- GC-MS : Suitable for volatile derivatives (e.g., silylated products).

- Calibration Curves : Prepare standards in triplicate; report R<sup>2</sup> >0.98.

- Data Handling : Normalize peak areas to internal standards (e.g., anthracene) .

Advanced: How can researchers assess the environmental persistence of this compound using biodegradation assays?

Q. Methodological Answer :

- OECD 301F Test : Incubate with activated sludge (30 days, 20°C). Monitor nitrile degradation via:

- HPLC : Quantify parent compound depletion.

- IC : Measure NH4<sup>+</sup> release from nitrile hydrolysis.

- Control : Include sodium benzoate as a readily degradable reference.

- Data Interpretation : Report half-life (t1/2) and % mineralization. Values >28 days indicate high persistence .

Tables for Reference (Hypothetical Examples):

Q. Table 1: Catalytic Performance of Pd/Cu in Alkyne Reactions

| Catalyst Loading (mol%) | Solvent | TOF (h<sup>-1</sup>) | Selectivity (%) |

|---|---|---|---|

| 1 | DMF | 120 | 92 |

| 2 | Toluene | 85 | 88 |

Q. Table 2: Computed vs. Experimental HOMO-LUMO Gaps

| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| B3LYP/6-311+G(d,p) | -6.2 | -1.8 | 4.4 |

| Experimental (UV-Vis) | - | - | 4.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.